molecular formula C27H40O4 B570047 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone CAS No. 1260173-73-6

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone

Cat. No.: B570047
CAS No.: 1260173-73-6
M. Wt: 428.613
InChI Key: XFNPHQKEXAQLKO-WNURWBIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone involves multiple steps, typically starting from simpler triterpenoid precursors. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly used to monitor the purity and structure of the compound .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with methods focusing on optimizing yield and purity. The process involves extraction from natural sources followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized triterpenoids, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Properties

IUPAC Name

5-methoxy-4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-24(2)20-8-7-19-18(25(20,3)12-11-21(24)28)10-14-26(4)17(9-13-27(19,26)5)16-15-22(29)31-23(16)30-6/h7,16-18,20,23H,8-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNPHQKEXAQLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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